molecular formula C18H18O2 B11943456 1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione

1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione

Cat. No.: B11943456
M. Wt: 266.3 g/mol
InChI Key: ZWDSNUZJJMNTFC-UHFFFAOYSA-N
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Description

1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione is an organic compound with the molecular formula C18H18O2 It is a diketone, meaning it contains two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione typically involves the reaction of 2,6-dimethylbenzaldehyde with an appropriate reagent to form the diketone. One common method involves the use of a base-catalyzed aldol condensation followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization or distillation ensures high-quality product output.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2,6-dimethylphenyl)ethane: Lacks the diketone functionality but shares a similar aromatic structure.

    1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione: Similar structure with different methyl group positions.

    1,2-Bis(3,4-dimethylphenyl)ethane-1,2-dione: Another isomer with methyl groups in different positions.

Uniqueness

1,2-Bis(2,6-dimethylphenyl)ethane-1,2-dione is unique due to its specific arrangement of methyl groups and diketone functionality, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis, research, and industry.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1,2-bis(2,6-dimethylphenyl)ethane-1,2-dione

InChI

InChI=1S/C18H18O2/c1-11-7-5-8-12(2)15(11)17(19)18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3

InChI Key

ZWDSNUZJJMNTFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C(=O)C2=C(C=CC=C2C)C

Origin of Product

United States

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